5-bromo-2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer Activity
Derivatives of 1,3,4-oxadiazole, a core structure related to the compound , have been synthesized and evaluated for their anticancer properties. For instance, compounds synthesized from Schiff base of corresponding hydrazides have shown activity against breast cancer cell lines, indicating the potential utility of oxadiazole derivatives in cancer research (Salahuddin, M. Shaharyar, A. Mazumder, & M. Ahsan, 2014).
Antipsychotic Agents
5-Substituted benzamides, similar to the compound , have been explored for their antidopaminergic properties, which are crucial in the development of antipsychotic medications. Research shows that certain derivatives are potent inhibitors of dopamine D-2 receptors, suggesting a path for the development of new antipsychotic drugs (T. Högberg, P. Ström, H. Hall, & S. Ögren, 1990).
Antimicrobial Screening
Compounds containing the 1,3,4-oxadiazole moiety have demonstrated significant antimicrobial activities. Studies on thiazole-based 1,3,4-oxadiazoles heterocycles have revealed promising antibacterial and antifungal potentials, highlighting the relevance of such compounds in developing new antimicrobial agents (N. Desai, N. Bhatt, A. Dodiya, Tushar J. Karkar, B. Patel, & Malay J. Bhatt, 2016).
Kinase Inhibition for Cancer Therapy
Novel 4-chloro-benzamides derivatives, incorporating 1,2,4-oxadiazole, have been evaluated as RET kinase inhibitors, showing potential for cancer therapy. Specific compounds have inhibited RET kinase activity, underscoring the therapeutic potential of benzamide derivatives in targeting cancer pathways (Mei Han, Shan Li, Jing Ai, R. Sheng, Yong-cun Hu, Youhong Hu, & M. Geng, 2016).
Structural and Interaction Studies
The study of antipyrine derivatives, including those related to benzamide structures, through X-ray, Hirshfeld surface analysis, and DFT calculations, offers deep insights into the molecular interactions and stability of such compounds. These investigations help in understanding the structural requirements for biological activity and could guide the design of new drugs or materials (A. Saeed, A. Khurshid, U. Flörke, G. Echeverría, O. Piro, Diego M. Gil, M. Rocha, A. Frontera, H. El‐Seedi, Amara Mumtaz, & M. Erben, 2020).
Properties
IUPAC Name |
5-bromo-2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN3O2/c1-6-15-10(18-16-6)5-14-11(17)8-4-7(12)2-3-9(8)13/h2-4H,5H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYFOGGDGJZCCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.